molecular formula C11H11N3O3 B10908491 1-[(4-methylphenoxy)methyl]-4-nitro-1H-pyrazole

1-[(4-methylphenoxy)methyl]-4-nitro-1H-pyrazole

Cat. No.: B10908491
M. Wt: 233.22 g/mol
InChI Key: HLOUVGYGWRUVMJ-UHFFFAOYSA-N
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Description

1-[(4-Methylphenoxy)methyl]-4-nitro-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with a nitro group and a 4-methylphenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methylphenoxy)methyl]-4-nitro-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Etherification: The final step involves the etherification of the pyrazole with 4-methylphenol (p-cresol) in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methylphenoxy)methyl]-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

    Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products:

    Reduction: 1-[(4-Methylphenoxy)methyl]-4-amino-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation: 1-[(4-Carboxyphenoxy)methyl]-4-nitro-1H-pyrazole.

Scientific Research Applications

Chemistry: 1-[(4-Methylphenoxy)methyl]-4-nitro-1H-pyrazole is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the materials science industry, this compound can be used in the development of new polymers or as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 1-[(4-methylphenoxy)methyl]-4-nitro-1H-pyrazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Similar Compounds:

    1-[(4-Methoxyphenoxy)methyl]-4-nitro-1H-pyrazole: Similar structure but with a methoxy group instead of a methyl group.

    1-[(4-Methylphenoxy)methyl]-3-nitro-1H-pyrazole: Nitro group at the 3-position instead of the 4-position.

    1-[(4-Methylphenoxy)methyl]-4-amino-1H-pyrazole: Amino group instead of a nitro group.

Uniqueness: this compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. The combination of a nitro group and a phenoxy methyl group on the pyrazole ring provides distinct chemical properties that can be exploited in various applications.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

1-[(4-methylphenoxy)methyl]-4-nitropyrazole

InChI

InChI=1S/C11H11N3O3/c1-9-2-4-11(5-3-9)17-8-13-7-10(6-12-13)14(15)16/h2-7H,8H2,1H3

InChI Key

HLOUVGYGWRUVMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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